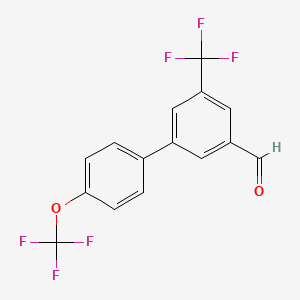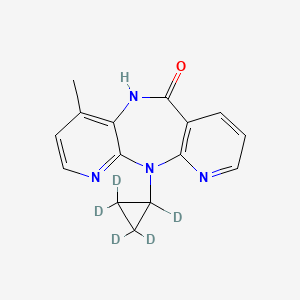
2-(2-Methylbenzene-1-sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is an organic compound with the chemical formula
- It consists of an aniline (aminobenzene) core with a sulfone group (SO₂) and a methyl group attached to the benzene ring.
- The compound’s systematic name reflects its structure: the aniline group (NH₂) is attached to the para position of the benzene ring, and the sulfone group is attached to the meta position.
2-(2-Methylbenzene-1-sulfonyl)aniline: C14H13NO2S
.Métodos De Preparación
Nitration: Start with benzene and perform nitration using concentrated nitric acid and sulfuric acid. The nitro group (NO₂) will be introduced at the para position.
Reduction: Reduce the nitro group to an amino group (NH₂) using a reducing agent (e.g., tin and hydrochloric acid).
Bromination: Finally, brominate the amino group using N-bromosuccinimide (NBS) to introduce the methylbenzenesulfonyl (SO₂Ph) group.
Análisis De Reacciones Químicas
Oxidation: The sulfone group (SO₂) can undergo oxidation reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents: Nitric acid, sulfuric acid, reducing agents (e.g., tin and hydrochloric acid), and N-bromosuccinimide (NBS).
Major Products: The major product is 2-(2-methylbenzenesulfonyl)aniline itself.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. For example, if it acts as an enzyme inhibitor, it likely binds to the active site of the enzyme, disrupting its function.
- Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds: Other sulfonamide derivatives, such as p-toluenesulfonamide and benzenesulfonamide.
Uniqueness: The combination of the methyl group, sulfone, and aniline functionalities distinguishes 2-(2-methylbenzenesulfonyl)aniline from other compounds.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized.
Propiedades
Número CAS |
61174-28-5 |
|---|---|
Fórmula molecular |
C13H13NO2S |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO2S/c1-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,14H2,1H3 |
Clave InChI |
QRSHNBMKRFMVIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)




![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)




![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B12067123.png)

